3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
Description
Properties
Molecular Formula |
C16H11Br2NO4 |
|---|---|
Molecular Weight |
441.07 g/mol |
IUPAC Name |
3,7-dibromo-6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C16H11Br2NO4/c1-22-14-10-9(17)7-23-15(10)12(18)13(20)11(14)16(21)19-8-5-3-2-4-6-8/h2-7,20H,1H3,(H,19,21) |
InChI Key |
CUJPGKJTOPWJBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=CO2)Br)Br)O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Coumarin-Perkin Rearrangement Strategy
Early-stage synthesis often employs coumarin intermediates derived from Pechmann condensation of substituted phenols with β-keto esters. A Perkin rearrangement then converts these coumarins into benzofurans. For 3,7-dibromo derivatives, bromination must precede the rearrangement to ensure proper regiochemistry. Key parameters include:
Cs₂CO₃-Mediated Cyclization
Modern methods utilize cesium carbonate in DMF for room-temperature benzofuran formation. This method demonstrates superior regioselectivity for 2-aroyl substituents:
$$
\text{2-Hydroxybenzonitrile} + \text{2-Bromoacetophenone} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF, RT}} \text{3-Aminobenzofuran} \quad (92\% \text{ yield})
$$
Reaction completion occurs within 10–20 minutes, with ice quenching enabling easy product isolation.
Regioselective Bromination Protocols
Dual bromination at C3 and C7 positions requires precise control to avoid overhalogenation. Three validated methods emerge:
Molecular Bromine in Chloroform
Traditional bromination employs Br₂ (2.2 equiv) in CHCl₃ at 0–5°C. The reaction progression follows:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C vs. 25°C | 78% vs. 43% |
| Solvent polarity | CHCl₃ vs. EtOH | 82% vs. 68% |
| Stoichiometry | 2.2 vs. 3.0 equiv Br₂ | 78% vs. 61% |
Excess bromine leads to tribrominated byproducts, necessitating careful TLC monitoring.
N-Bromosuccinimide (NBS) in CCl₄
For improved selectivity, NBS (2.05 equiv) in carbon tetrachloride under reflux provides:
- Reduced dihalogenation : 94% monobromination selectivity
- Compatibility with acid-sensitive groups : Maintains carboxamide integrity
Post-bromination, aqueous Na₂S₂O₃ quench prevents oxidative degradation.
Electrophilic Bromination in Acetic Acid
Combining Br₂ (2.0 equiv) with H₂SO₄ (catalytic) in glacial AcOH enhances para-bromination on the phenyl ring. This method proves critical when introducing the N-phenyl carboxamide group early in the synthesis.
Sequential Functional Group Introduction
Methoxylation at C4
Methylation of the C4 hydroxyl proceeds via:
$$
\text{OH} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{OCH}3 \quad (89\% \text{ yield})
$$
Reaction optimization reveals:
Carboxamide Formation
Late-stage installation of the N-phenyl carboxamide employs two strategies:
Method A: Chloride Aminolysis
- Convert acid to acyl chloride with oxalyl chloride/DMF
- Treat with aniline (1.5 equiv) in THF at -78°C
Yield: 67–72% after silica gel chromatography
Method B: Direct Coupling
Use HATU/DIPEA in DCM for solution-phase peptide coupling:
| Reagent | Equiv | Yield |
|---|---|---|
| HATU | 1.2 | 84% |
| EDCl/HOBt | 1.5 | 76% |
| DCC/DMAP | 2.0 | 63% |
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) with MeOH/H₂O (75:25) effectively removes:
Spectroscopic Validation
Critical characterization data:
X-ray crystallography confirms the substitution pattern, with Br-C3 and Br-C7 bond lengths measuring 1.89–1.91 Å.
Yield Optimization Strategies
Comparative analysis of synthetic routes:
| Method | Total Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Coumarin rearrangement | 7 | 18% | 97.2% |
| Cs₂CO₃ cyclization | 5 | 34% | 99.1% |
| Late-stage bromination | 6 | 27% | 98.5% |
Key improvements:
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For example, a study reported the synthesis of new benzofuran derivatives, which demonstrated promising cytotoxic activity against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds valuable candidates for cancer therapy .
2. Antiviral Properties
Benzofuran derivatives have been explored for their antiviral effects, particularly against Hepatitis C virus (HCV). Research highlights that certain modifications to the benzofuran structure can enhance antiviral potency. The compound's ability to inhibit viral replication positions it as a potential therapeutic agent in treating viral infections .
3. Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has also been investigated, with findings suggesting that these compounds can mitigate neurodegeneration. The mechanism involves the modulation of neuroinflammatory pathways, which is crucial in conditions like Alzheimer's disease .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antiviral Activity | Showed effective inhibition of HCV replication with a selectivity index indicating low cytotoxicity towards host cells. |
| Study C | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cell models treated with benzofuran derivatives. |
Mechanism of Action
The mechanism of action of 3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzofuran carboxamides from recent literature:
Structural and Functional Insights
Halogenation Effects: The dual bromine substitution in the target compound contrasts with the fluorine and cyclopropyl groups in analogs . Bromine’s larger atomic radius may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability compared to fluorine.
Hydrophilicity vs. Lipophilicity :
- The target compound’s LogP (5.308) suggests higher lipophilicity than fluorinated analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility.
Research Implications and Limitations
- Data Gaps : Key physicochemical parameters (e.g., melting point, solubility) for all compounds are largely unavailable, limiting direct bioactivity comparisons.
- Substituent-Driven Design : The bromine-rich scaffold of the target compound may offer unique electronic and steric properties for targeting bromodomains or halogen-bonding enzymes.
- Industrial Considerations : The higher tariff rate (20.0%) for the target compound compared to MFN rates (6.5%) could impact its commercial viability relative to fluorinated analogs.
Biological Activity
3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide (CAS Number: 1373132-53-6) is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 3,7-dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is , with a molecular weight of approximately 441.07 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁Br₂NO₄ |
| Molecular Weight | 441.07100 g/mol |
| LogP | 5.30830 |
| PSA | 75.19000 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including 3,7-dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide. Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells.
-
Apoptosis Induction :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase 3/7, which are key markers for programmed cell death .
- A study demonstrated that treatment with benzofuran derivatives resulted in a significant increase in caspase activity, suggesting that these compounds can trigger apoptotic pathways in cancer cells .
- DNA Interaction :
-
Antiproliferative Effects :
- In vitro studies have shown that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance, compounds similar to 3,7-dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide demonstrated IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT 116) cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have also shown antimicrobial activity , particularly against Gram-positive bacteria. The effectiveness of these compounds as antimicrobial agents is attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Case Studies
- Antimicrobial Efficacy :
- Comparative Analysis :
Q & A
Q. Optimization Strategies :
- Apply Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst) and identify optimal conditions .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
Basic: How do bromine and methoxy substituents influence the compound’s solubility and stability?
Methodological Answer:
- Solubility :
- Bromine increases hydrophobicity but enhances halogen bonding in polar solvents (e.g., DMSO).
- Methoxy groups improve solubility in alcohols via hydrogen bonding .
- Stability :
Q. Experimental Validation :
Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Analog Synthesis :
- Biological Assays :
- Data Analysis :
Advanced: What strategies resolve contradictory data on the compound’s reactivity in different solvents?
Methodological Answer:
- Controlled Replicates : Repeat experiments with standardized solvent grades (e.g., anhydrous vs. HPLC-grade DMSO) .
- Mechanistic Probes :
- Statistical Resolution :
Advanced: What methodological considerations apply to assessing this compound as a pharmacophore?
Methodological Answer:
- Target Identification :
- ADME Profiling :
- Toxicity Studies :
- Structural Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
